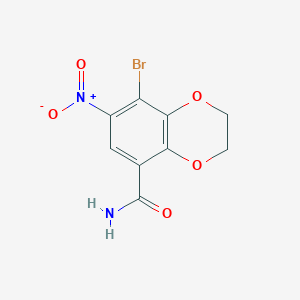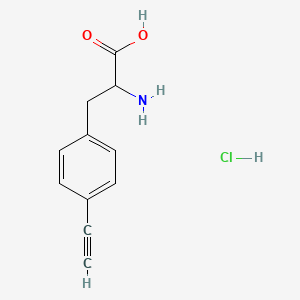
5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and a carboxamide group attached to a benzodioxine ring. The molecular formula for this compound is C9H8BrNO5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide typically involves multiple steps, starting with the formation of the benzodioxine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dihydroxybenzaldehyde with bromine and nitric acid can yield the desired brominated and nitrated benzodioxine intermediate. This intermediate can then be further reacted with an amide source to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-6-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxamide, while substitution of the bromine atom can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitro-1,4-benzodioxane: Lacks the bromine and carboxamide groups, making it less versatile in certain applications.
5-Bromo-2,3-dihydro-1,4-benzodioxine:
6-Bromo-8-nitro-2,3-dihydro-1,4-benzodioxine: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
5-Bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide is unique due to the presence of both bromine and nitro groups, as well as the carboxamide functionality
Propriétés
Formule moléculaire |
C9H7BrN2O5 |
|---|---|
Poids moléculaire |
303.07 g/mol |
Nom IUPAC |
5-bromo-6-nitro-2,3-dihydro-1,4-benzodioxine-8-carboxamide |
InChI |
InChI=1S/C9H7BrN2O5/c10-6-5(12(14)15)3-4(9(11)13)7-8(6)17-2-1-16-7/h3H,1-2H2,(H2,11,13) |
Clé InChI |
CKAIHLDHTVBGTA-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C(=CC(=C2Br)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14791459.png)
![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)

![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)
![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
![methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B14791496.png)



![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)

![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)
